molecular formula C16H18N6O B12246495 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B12246495
M. Wt: 310.35 g/mol
InChI Key: QSDWSNNQCTUORN-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine typically involves multi-step reactions

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Formation of Pyrimidine Ring: The pyrimidine ring can be formed by the reaction of a suitable amidine with a β-dicarbonyl compound.

    Introduction of Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazol-4-amine
  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 3-(1H-1,2,3,4-tetrazol-5-ylamino)-6-(3,5-dimethyl-pyrazol-1-yl)pyridine

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C16H18N6O/c1-11-6-12(2)22(21-11)15-7-14(19-10-20-15)17-8-13-4-5-16(23-3)18-9-13/h4-7,9-10H,8H2,1-3H3,(H,17,19,20)

InChI Key

QSDWSNNQCTUORN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CN=C(C=C3)OC)C

Origin of Product

United States

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